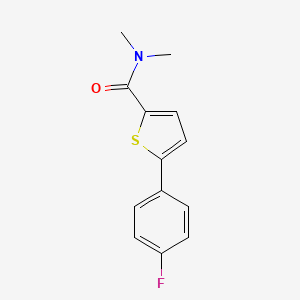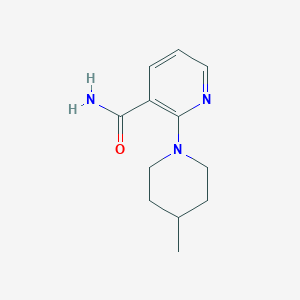
6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide, also known as MQCA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MQCA is a heterocyclic compound that belongs to the pyridine family and has a molecular formula of C19H16N2O.
Mécanisme D'action
6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide exerts its biological effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and the activation of antioxidant enzymes, such as SOD and CAT. It also inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide has been shown to exert a wide range of biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of inflammation, and the suppression of tumor growth. It has also been shown to improve the function of various organs, including the liver, kidney, and heart.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve significant biological effects. However, one of the limitations of using 6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide. One potential area of study is the development of novel drug delivery systems that can enhance its solubility and bioavailability. Another area of research is the investigation of its potential applications in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. Additionally, the development of new synthetic methods for the preparation of 6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide analogs with improved biological activity is another potential area of research.
Méthodes De Synthèse
6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 6-methyl-3-pyridinecarboxylic acid with 8-methylquinoline-5-carboxylic acid in the presence of a dehydrating agent. Another method involves the reaction of 6-methyl-3-pyridinecarboxamide with 8-methylquinoline-5-carboxylic acid in the presence of a coupling agent.
Applications De Recherche Scientifique
6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties.
Propriétés
IUPAC Name |
6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-5-8-15(14-4-3-9-18-16(11)14)20-17(21)13-7-6-12(2)19-10-13/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWRVIMFHSZQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CN=C(C=C3)C)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)
![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)



![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)

![N-[(3-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7476033.png)
![[2-(3-Fluoroanilino)-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476042.png)
![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)
![2-[[4-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B7476060.png)

